molecular formula C6H12ClNO B3253164 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride CAS No. 2219379-77-6

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3253164
CAS No.: 2219379-77-6
M. Wt: 149.62
InChI Key: OVKAGRPWBJTQFL-UHFFFAOYSA-N
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Description

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of a suitable amine and an epoxide. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound notable for its unique structural characteristics, including the incorporation of both nitrogen and oxygen atoms. This compound has garnered interest in various fields, particularly in pharmacology and organic synthesis, due to its diverse biological activities.

Structural Characteristics and Synthesis

The molecular formula of this compound is C8H12ClN1O1C_8H_{12}ClN_1O_1, with a molecular weight of approximately 149.62 g/mol. The synthesis of this compound can be achieved through several methodologies, including palladium-catalyzed reactions involving aziridines and aza-Prins cyclization techniques that utilize chiral precursors .

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems, particularly through its role as a building block in drug discovery and development. Its structural framework allows it to participate in nucleophilic substitutions and electrophilic additions, making it versatile in synthetic applications .

Biological Activities

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit significant biological activities, including:

  • Analgesic Properties : Some derivatives have shown promise as pain relievers.
  • Antitumor Activity : Certain analogs have been evaluated for their potential to inhibit tumor growth.
  • Neuroactivity : Compounds similar to this compound have been investigated for neuroactive properties, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
8-Oxa-3-azabicyclo[3.2.1]octane hydrochlorideContains an additional carbon atomAnalgesic and antitumor activity
6-Oxa-3-azabicyclo[3.2.1]octane hydrochlorideSimilar bicyclic structureBuffering agent in biological research
6-Oxa-2-azabicyclo[3.2.1]octan-7-oneKetone functional group presentPotentially neuroactive
8-Azabicyclo[3.2.1]octaneLacks oxygen in the bicyclic structureKnown for psychoactive properties

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the significance of the specific functional groups present in these compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a precursor for novel pharmacological agents:

  • N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : A study demonstrated that azabicyclic compounds could effectively inhibit NAAA, which plays a critical role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels—an important factor for anti-inflammatory effects .
    • Key Findings :
      • The lead compound showed an IC50 value of 0.042 μM against human NAAA.
      • Exhibited a non-covalent mechanism of action, which is advantageous for therapeutic applications.
  • Synthesis and Structure–Activity Relationship (SAR) : Research focused on synthesizing various derivatives of azabicyclic compounds revealed insights into optimizing their pharmacological profiles through structural modifications, enhancing their efficacy against specific biological targets .

Properties

IUPAC Name

6-oxa-2-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-7-5-3-6(1)8-4-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKAGRPWBJTQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-77-6
Record name 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
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6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride

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